

Fosamprenavir-d4 calcium salt internal standard for LC-MS

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fosamprenavir-d4

Cat. No.: S12889304

[Get Quote](#)

Analytical Methods for Fosamprenavir

Recent research has focused on developing robust chromatographic methods for Fosamprenavir, primarily for impurity profiling and drug quality monitoring.

1. RP-HPLC for Impurity Profiling A 2025 study developed a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Fosamprenavir and its five potential impurities (isomer, amino, propyl, nitro, and Amprenavir) [1].

- **Chromatographic Conditions:**

- **Column:** Zobrax C18 (100 mm × 4.6 mm, 5 μm)
- **Mobile Phase:** Gradient of 0.1% (v/v) orthophosphoric acid in water and acetonitrile
- **Flow Rate:** 1 mL/min
- **Detection:** 264 nm
- **Column Temperature:** 30 ± 2 °C
- **Run Time:** 10 minutes

- **Performance:** The method was validated as per ICH Q2(R1) guidelines and demonstrated excellent system suitability, linearity ($R^2 = 0.999$), precision (% RSD: 0.5–1.7), and accuracy (% recovery: 90.9–104.3%) [1].

2. Isocratic HPLC for Combination Formulations Another study detailed a simpler, isocratic HPLC method for the simultaneous estimation of Fosamprenavir calcium and Nevirapine in novel dendrimer-carbon nanotube conjugates [2].

- **Chromatographic Conditions:**

- **Mobile Phase:** Methanol and water (80:20)
- **Flow Rate:** 1 mL/min
- **Detection:** 258 nm
- **Retention Times:** Fosamprenavir calcium at 4.255 min and Nevirapine at 6.337 min [2].

Framework for LC-MS Protocol with Fosamprenavir-d4

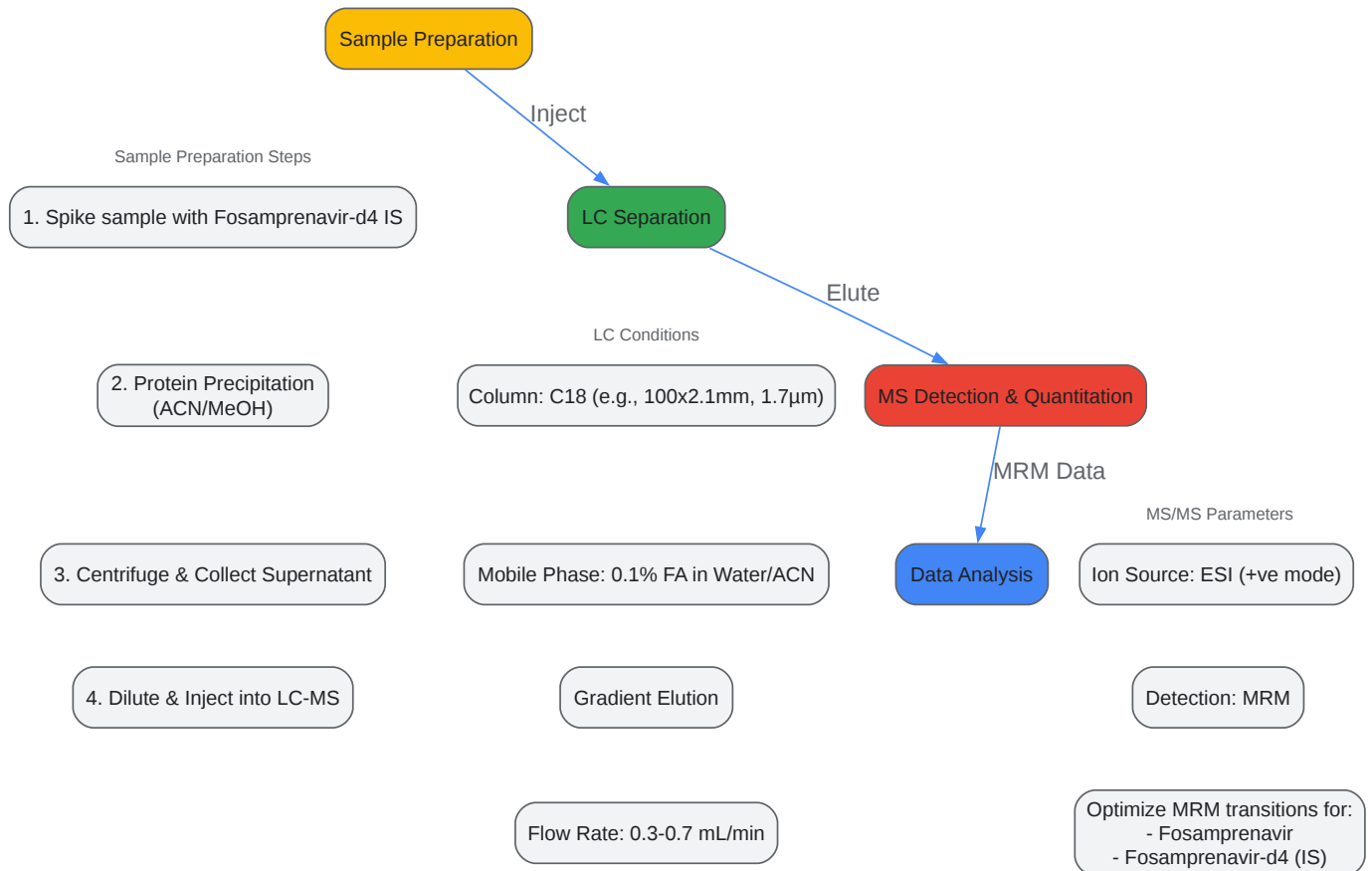
While the search results do not contain a specific LC-MS protocol for **Fosamprenavir-d4**, the following framework outlines how a stable isotope-labeled internal standard (SIL-IS) like **Fosamprenavir-d4** is typically incorporated into a bioanalytical LC-MS method, based on general best practices and analogous methods for other drugs [3] [4].

1. Role of Internal Standard Fosamprenavir-d4, a deuterated analog of Fosamprenavir, would serve as an Internal Standard (IS) to correct for variability in sample preparation, injection, and ionization efficiency in LC-MS. Its nearly identical chemical properties ensure similar behavior to the analyte, while its different mass allows for distinct detection by the mass spectrometer [3] [4].

2. Proposed LC-MS/MS Protocol

- **Sample Preparation:** Biological samples (e.g., plasma) would undergo protein precipitation with an organic solvent like acetonitrile or methanol, a technique used in methods for Tenofovir and Favipiravir [3] [4]. A fixed, known amount of **Fosamprenavir-d4** IS would be added to each sample before processing.
- **LC Conditions:** This would likely be adapted from the established HPLC methods.
 - **Column:** C18 column (e.g., 50-150 mm x 2.1-4.6 mm, sub-2 μ m or 3-5 μ m particles)
 - **Mobile Phase:** A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile or methanol
 - **Elution:** Gradient elution to achieve separation and reduce run time.
 - **Flow Rate:** 0.3 - 0.7 mL/min
 - **Column Temperature:** 40-50 °C
 - **Injection Volume:** 1-10 μ L
- **MS Detection:** Electrospray Ionization (ESI) in positive mode.
 - **Multiple Reaction Monitoring (MRM)** transitions would be optimized for Fosamprenavir and **Fosamprenavir-d4**. The specific transitions would be determined experimentally.

The following workflow diagrams the key stages of this proposed LC-MS/MS method for using **Fosamprenavir-d4** as an internal standard.



[Click to download full resolution via product page](#)

Key Validation Parameters for the LC-MS Method

Should you develop a method using **Fosamprenavir-d4**, it would need to be rigorously validated. The table below summarizes typical validation parameters based on regulatory guidelines, as reflected in the literature for other drugs [1] [3] [4].

Validation Parameter	Acceptance Criteria (Typical)	Description & Purpose
Linearity & Range	$R^2 \geq 0.99$	The ability to obtain a proportional response to the analyte concentration over a specified range [1] [3].
Precision	% RSD $\leq 15\%$ ($\leq 20\%$ for LLOQ)	Measure of the method's reproducibility (intra-day and inter-day) [1] [4].
Accuracy	% Recovery 85-115%	The closeness of the measured value to the true value, often assessed by spiking known amounts into a blank matrix [1] [5].
Specificity	No interference at RT	Ability to unequivocally assess the analyte and IS in the presence of other components like matrix or impurities [1] [5].
Sensitivity (LLOQ)	$S/N \geq 5$; % RSD ≤ 20	The lowest concentration that can be quantified with acceptable accuracy and precision [3] [4].
Matrix Effect	% CV $\leq 15\%$	Evaluation of the impact of the sample matrix on the ionization of the analyte and IS [4].
Stability	% Deviation $\pm 15\%$	Evaluation of analyte and IS stability in various conditions (e.g., benchtop, in-injector, long-term frozen) [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A new RP-HPLC approach for estimation of potential ... [pmc.ncbi.nlm.nih.gov]

2. Simultaneous Method Development and Validation ... [ijpsonline.com]
3. Development and validation of a sensitive, fast and simple LC ... [pmc.ncbi.nlm.nih.gov]
4. Development and validation of a LC– ... [medpharmres.com]
5. Development and Validation of LC-MS/MS Method for the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fosamprenavir-d4 calcium salt internal standard for LC-MS].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12889304#fosamprenavir-d4-calcium-salt-internal-standard-for-lc-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com